molecular formula C16H18N2O2 B10978827 N-[4-(dimethylamino)phenyl]-2-methoxybenzamide

N-[4-(dimethylamino)phenyl]-2-methoxybenzamide

Cat. No.: B10978827
M. Wt: 270.33 g/mol
InChI Key: QPLRDAFWZQDZDM-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-2-methoxybenzamide is an organic compound with a complex structure that includes a dimethylamino group attached to a phenyl ring, which is further connected to a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-2-methoxybenzamide typically involves the reaction of 4-(dimethylamino)aniline with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form the corresponding N-oxide.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dimethylamino group yields the N-oxide, while reduction of a nitro group results in the formation of an amine.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-2-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in bioassays to study enzyme activity and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxybenzamide moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(dimethylamino)phenyl]-2-methoxybenzamide is unique due to the presence of both the dimethylamino and methoxybenzamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-methoxybenzamide

InChI

InChI=1S/C16H18N2O2/c1-18(2)13-10-8-12(9-11-13)17-16(19)14-6-4-5-7-15(14)20-3/h4-11H,1-3H3,(H,17,19)

InChI Key

QPLRDAFWZQDZDM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC

Origin of Product

United States

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